2-Hydroxy-3-nitrobenzonitrile
Overview
Description
2-Hydroxy-3-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O3. It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the second position and a nitro group at the third position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-Hydroxy-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitrobenzonitrile can be achieved through various methods. One common approach involves the nitration of 2-hydroxybenzonitrile using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the reaction of 2-hydroxybenzonitrile with a nitrating agent such as potassium nitrate in the presence of a strong acid like sulfuric acid. This method also requires careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-nitrobenzaldehyde.
Reduction: The nitro group can be reduced to an amino group, yielding 2-hydroxy-3-aminobenzonitrile.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 3-Nitrobenzaldehyde
Reduction: 2-Hydroxy-3-aminobenzonitrile
Substitution: Various alkyl or acyl derivatives of this compound
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-nitrobenzonitrile depends on its chemical reactivity. The hydroxyl and nitro groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-5-nitrobenzonitrile: The nitro group is positioned differently, leading to variations in chemical behavior and reactivity.
Uniqueness
2-Hydroxy-3-nitrobenzonitrile is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring. This arrangement allows for distinct chemical reactivity and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOCMGGILLTISV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499462 | |
Record name | 2-Hydroxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-79-9 | |
Record name | 2-Hydroxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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